N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-14-12-30-20(23-14)24-19(27)13-31-21-22-11-18(25(21)16-7-3-2-4-8-16)15-6-5-9-17(10-15)26(28)29/h2-12H,13H2,1H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJVJAFSFMFGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with 4-methylthiazole, which can be synthesized from 2-bromoacetophenone and thiourea under basic conditions.
Synthesis of the Imidazole Ring: The imidazole ring can be constructed via the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.
Coupling Reaction: The thiazole and imidazole intermediates are then coupled using a thiol-ene reaction, where the thiazole derivative is reacted with a thiol-functionalized imidazole under UV light or radical initiators.
Nitration: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to improve yield and efficiency. The use of automated synthesis and purification systems would also be employed to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and imidazole rings.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the thiazole and imidazole rings.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains and fungi. In a study focusing on thiazole derivatives, the synthesized compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The effectiveness was assessed using methods such as the turbidimetric method, which measures the growth of microbial cultures in response to the compound .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 µg/mL |
| Compound B | Escherichia coli | 18 | 16 µg/mL |
| Compound C | Candida albicans | 20 | 8 µg/mL |
Anticancer Properties
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide has been evaluated for its anticancer activity against various cancer cell lines. Notably, it exhibited potent effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The evaluation was performed using the Sulforhodamine B (SRB) assay, which quantifies cell viability post-treatment with the compound .
Table 2: Anticancer Activity Against MCF7 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 10 | Induction of apoptosis |
| Compound B | 5 | Inhibition of cell proliferation |
| Compound C | 15 | Disruption of mitochondrial function |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications in the thiazole and imidazole moieties can significantly influence biological activity. For example, substituents on the nitrogen atom or variations in the aromatic rings can enhance binding affinity to target enzymes or receptors involved in cancer progression and microbial resistance .
Case Study 1: Evaluation Against Drug-resistant Strains
A recent study investigated the efficacy of this compound against drug-resistant strains of bacteria. The results indicated that specific derivatives maintained antimicrobial activity even against strains resistant to conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: In Vivo Anticancer Efficacy
In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction without notable toxicity, suggesting a favorable therapeutic index for further clinical development .
Mechanism of Action
The mechanism of action of N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and imidazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylthiazol-2-yl)-2-((5-(4-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a different position of the nitro group.
N-(4-methylthiazol-2-yl)-2-((5-(3-aminophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The combination of a nitrophenyl group with thiazole and imidazole rings provides a distinct set of chemical properties that can be exploited in various applications.
Biological Activity
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide, with the CAS number 1235078-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H19N5O3S2
- Molecular Weight : 465.6 g/mol
The compound's biological activity is primarily attributed to its thiazole and imidazole moieties, which are known to interact with various biological targets. The presence of the nitrophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and facilitating cellular uptake.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives containing thiazole and imidazole structures possess significant antimicrobial properties. For instance, compounds with similar scaffolds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with IC50 values in the low micromolar range .
- Anticancer Activity : The compound's structural components may contribute to its anticancer potential. Related compounds have demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as carbonic anhydrase (CA). In vitro studies have shown that certain derivatives exhibit competitive inhibition with low nanomolar IC50 values, suggesting potential therapeutic applications in conditions like glaucoma and edema .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and imidazole rings significantly affect the compound's biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Nitrophenyl group addition | Increased potency against M. tuberculosis |
| Variations in thiazole position | Altered enzyme inhibition profile |
Case Studies
- Antimicrobial Evaluation : A study demonstrated that a related compound with a similar thiazole-imidazole structure exhibited an IC50 of 2.32 µM against Mycobacterium tuberculosis, highlighting the potential of this class of compounds in treating resistant strains .
- Cytotoxicity Testing : In vitro cytotoxicity assays revealed that while some derivatives showed promising anticancer activity, they remained non-cytotoxic at therapeutic concentrations, indicating a favorable safety profile .
- Enzyme Inhibition Studies : Another investigation into enzyme inhibition found that specific derivatives exhibited Ki values significantly lower than standard inhibitors like acetazolamide, suggesting enhanced efficacy in therapeutic contexts .
Q & A
Q. Q: What are the optimal reaction conditions for synthesizing N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide?
A: The compound is synthesized via nucleophilic substitution. A typical method involves reacting 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(4-methylthiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base and acetone as the solvent under reflux for 6–8 hours . Post-reaction, the crude product is purified by recrystallization using ethanol, yielding a dark yellow solid with confirmed purity via TLC and melting point analysis.
Key Parameters:
- Molar Ratio: 1:1 (thiol:chloroacetamide)
- Base: K₂CO₃ (0.1 mol)
- Solvent: Acetone
- Temperature: Reflux (~56–60°C)
- Workup: Ethanol recrystallization .
Advanced Structural Confirmation
Q. Q: How can researchers resolve ambiguities in structural characterization when spectroscopic data overlaps with byproducts?
A: Combine multiple techniques:
- ¹H/¹³C NMR: Identify unique signals (e.g., thiazole protons at δ 7.2–7.5 ppm, nitro group splitting patterns) .
- IR Spectroscopy: Confirm S–C=O (thioacetamide) stretches at ~1680 cm⁻¹ and NO₂ stretches at ~1520 cm⁻¹ .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (e.g., deviation <0.3% indicates purity) .
- X-ray Crystallography (if available): Resolve stereoelectronic effects in the imidazole-thiazole core .
Biological Activity Screening
Q. Q: What assays are suitable for preliminary evaluation of this compound’s bioactivity?
A: Prioritize target-specific assays:
- COX-1/COX-2 Inhibition: Use in vitro enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential .
- Antimicrobial Testing: Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition analysis .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to screen for anticancer activity .
Note: Include positive controls (e.g., aspirin for COX, ciprofloxacin for antimicrobials) to benchmark activity .
Handling Contradictory Bioactivity Data
Q. Q: How should researchers address discrepancies in bioactivity results across studies?
A: Conduct systematic validation:
Replicate Experiments: Ensure consistent solvent (e.g., DMSO concentration ≤1% v/v) and cell line passage number .
Dose-Response Analysis: Calculate IC₅₀/EC₅₀ values to compare potency thresholds .
Molecular Docking: Verify binding poses to targets (e.g., COX-2 active site) using software like AutoDock Vina. For example, nitro group interactions with Arg120 may explain anti-inflammatory activity .
Computational Optimization of Reactivity
Q. Q: What computational methods can predict optimal substituents for enhancing bioactivity?
A:
- DFT Calculations (B3LYP/SDD): Analyze bond angles (e.g., C1-C2-C3 = 121.4°) and electron density to identify reactive sites .
- Reaction Path Search: Use quantum chemical tools (e.g., GRRM) to simulate intermediate stability during synthesis .
- QSAR Modeling: Corporate Hammett constants (σ) of substituents (e.g., 3-NO₂ vs. 4-CH₃) to predict bioactivity trends .
Advanced Synthetic Modifications
Q. Q: How can researchers design derivatives to improve pharmacokinetic properties?
A:
- Lipophilicity Tuning: Replace 3-nitrophenyl with 4-fluorophenyl (lower logP) to enhance solubility .
- Metabolic Stability: Introduce methyl groups at the thiazole 4-position to block CYP450 oxidation .
- Prodrug Strategies: Synthesize ester derivatives (e.g., ethyl 2-oxoacetate) for controlled release .
Example Route:
React with 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol under K₂CO₃/acetone conditions .
Purify via column chromatography (silica gel, hexane:ethyl acetate 3:1) .
Addressing Synthetic Yield Variability
Q. Q: What factors contribute to inconsistent yields in large-scale synthesis?
A:
- Solvent Polarity: Higher polarity solvents (e.g., DMF) may improve solubility but increase byproduct formation. Optimize using a acetone/water gradient .
- Catalyst Screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced nucleophilicity) .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
